benzyl N-[3-(difluoromethoxy)propyl]carbamate
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Description
Benzyl N-[3-(difluoromethoxy)propyl]carbamate is a useful research compound. Its molecular formula is C12H15F2NO3 and its molecular weight is 259.25 g/mol. The purity is usually 95%.
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Biological Activity
Benzyl N-[3-(difluoromethoxy)propyl]carbamate is a compound of interest in medicinal chemistry and pharmacology due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant studies that highlight its therapeutic potential.
Chemical Structure and Properties
This compound is characterized by the following chemical structure:
- Molecular Formula : C12H14F2N2O3
- Molecular Weight : Approximately 259.25 g/mol
- Functional Groups : The compound features a difluoromethoxy group, which enhances its lipophilicity and may influence its interaction with biological targets.
The biological activity of this compound primarily involves its interaction with specific enzymes and proteins. Preliminary studies suggest that it may function as an enzyme inhibitor or modulator, impacting various biochemical pathways.
Research indicates that the difluoromethoxy group contributes to the compound's ability to bind effectively to target proteins, potentially altering their activity. Such interactions are crucial for understanding the compound's therapeutic applications.
Biological Activity Overview
Recent studies have highlighted several aspects of the biological activity of this compound:
- Enzyme Inhibition : The compound has shown potential as an inhibitor of specific enzymes involved in metabolic pathways.
- Protein Interaction : It may interact with receptors or proteins that play significant roles in cellular signaling and regulation.
- Therapeutic Applications : There is ongoing research into its use as a therapeutic agent, particularly in cancer treatment and other diseases where enzyme modulation is beneficial.
Comparative Analysis with Similar Compounds
To better understand the uniqueness of this compound, a comparison with structurally similar compounds can be insightful:
Compound Name | Molecular Formula | Unique Features |
---|---|---|
Benzyl N-[2-(difluoromethoxy)-2-methylpropyl]carbamate | C12H14F2N2O3 | Contains a difluoromethoxy group on a branched chain |
Benzyl N-(3-hydroxypropyl)carbamate | C12H17NO3 | Lacks fluorine atoms; contains a hydroxyl group |
Benzyl N-[3-(fluorosulfonyl)propyl]carbamate | C12H14F2N2O4S | Contains a sulfonyl group instead of carbamate |
The difluoromethoxy group in this compound enhances its lipophilicity compared to similar compounds without fluorine substitutions, potentially increasing its biological activity.
Case Studies and Research Findings
- Inhibition Studies : A study demonstrated that this compound could inhibit specific enzymes with varying potency. For instance, it showed an IC50 value of approximately 0.8 μM against certain protein targets, indicating significant inhibitory potential .
- Cellular Activity : In vitro studies revealed that the compound exhibited cytotoxic effects against various cancer cell lines, suggesting its potential as an anticancer agent. Further investigations are necessary to elucidate the underlying mechanisms .
- Structure-Activity Relationship (SAR) : Research into SAR has indicated that modifications to the difluoromethoxy group can significantly alter the compound's potency and selectivity towards different biological targets .
Properties
IUPAC Name |
benzyl N-[3-(difluoromethoxy)propyl]carbamate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15F2NO3/c13-11(14)17-8-4-7-15-12(16)18-9-10-5-2-1-3-6-10/h1-3,5-6,11H,4,7-9H2,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGOPFUYDYGNAAM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NCCCOC(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15F2NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.